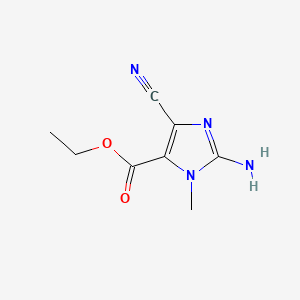

![molecular formula C7H5N3O B588694 咪唑并[1,2-b]哒嗪-3-甲醛 CAS No. 154578-27-5](/img/structure/B588694.png)

咪唑并[1,2-b]哒嗪-3-甲醛

描述

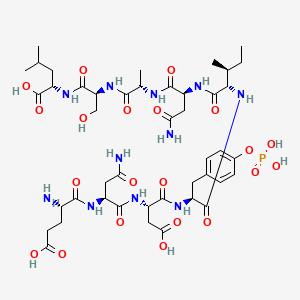

Imidazo[1,2-b]pyridazine is a class of organic compounds that are part of the larger group of azoles . They have been attracting substantial interest due to their potential pharmaceutical applications . Imidazo[1,2-b]pyridazine-3-carbaldehyde is a specific compound within this class.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines involves cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can be prepared and functionalized through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

咪唑并[1,2-b]哒嗪在药物化学中的概述

咪唑并[1,2-b]哒嗪骨架是一类突出的杂环核,可提供多种生物活性分子,包括成功的激酶抑制剂泊那替尼。这导致人们重新对探索新的含咪唑并[1,2-b]哒嗪衍生物及其在医学中的潜在治疗应用产生了兴趣。该骨架的构效关系 (SAR) 已得到广泛综述,为开发具有增强药代动力学特征和功效的新型化合物提供了指导 (Amanda Garrido 等人,2021 年)。

杂环 N-氧化物分子在有机合成和药物开发中的应用

杂环 N-氧化物衍生物,包括由咪唑、吲唑和哒嗪合成的衍生物,已在金属络合物形成、催化剂设计、不对称催化和合成以及医药应用中展示出显着的功能。这些化合物由于其多功能的合成中间体和生物学重要性,已被用于高级化学和药物开发研究中,突出了它们在有机合成和治疗应用中的重要性 (董丽丽等,2019 年)。

咪唑并[1,2-a]嘧啶及其相关化合物在生物活性中的应用

一篇全面综述涵盖了 2000 年至 2021 年间咪唑并[1,2-a]嘧啶及其衍生物的合成论文,讨论了该杂环部分的合成、其在生物活性中的应用以及防腐等二次应用。这项工作旨在为咪唑并[1,2-a]嘧啶衍生物在各个科学领域的开发和应用提供有用的资源 (Rabia Zeynep Kobak & B. Akkurt,2022 年)。

针对多重耐药细菌感染的合成咪唑并吡啶类衍生物

咪唑并吡啶作为稠合杂环,表现出多种药理活性,并且在文献中已有广泛报道。各种合成的咪唑并吡啶 (IZP) 衍生物的抗菌特性和构效关系 (SAR) 已得到重点介绍,为创造具有更少副作用的新型、有效的抗菌剂奠定了基础 (Bharat Kumar Reddy Sanapalli 等人,2022 年)。

未来方向

生化分析

Biochemical Properties

Imidazo[1,2-b]pyridazine-3-carbaldehyde plays a role in biochemical reactions, particularly in the functionalization of imidazo[1,2-a]pyridines . This process involves radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-b]pyridazine-3-carbaldehyde has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with the inhibition of the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-b]pyridazine-3-carbaldehyde involves its interaction with biomolecules. For example, it has been found to inhibit TAK1 at nanomolar concentrations . This inhibition could lead to changes in gene expression and other cellular processes .

属性

IUPAC Name |

imidazo[1,2-b]pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQVARUFORQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665455 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154578-27-5 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154578-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

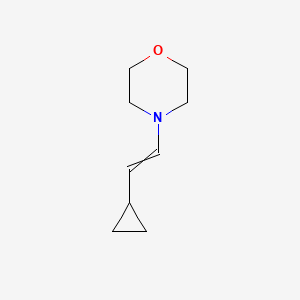

![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)

![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)

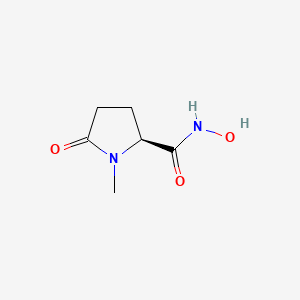

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)